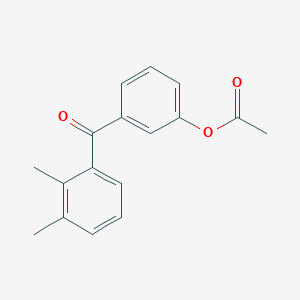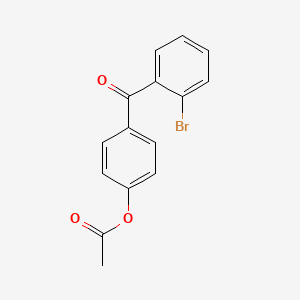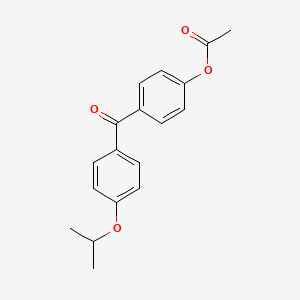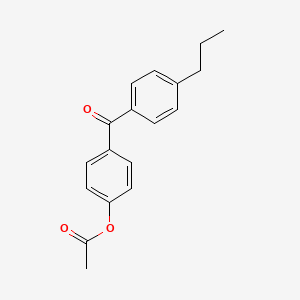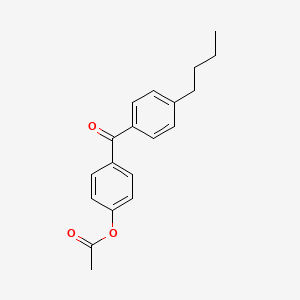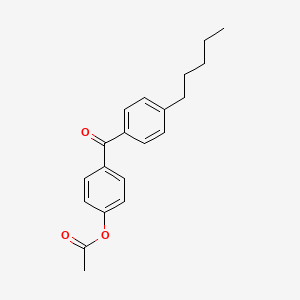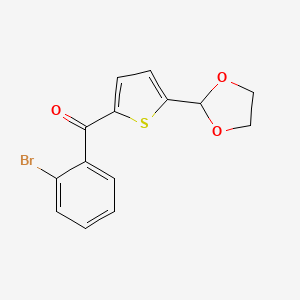
2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-acylbenzo[b]thiophenes, which are structurally related to the compound of interest, has been achieved through a Cu-catalyzed α-C-H functionalization of 2-halochalcones using xanthate as a sulfur source. This method is efficient and can be applied to less reactive 2-bromochalcones, yielding the corresponding 2-acylbenzothiophenes in good yield. The process involves in situ sulfur incorporation followed by copper-catalyzed cyclization without the need for an external acyl source . Additionally, a trace amount of Cu has been used to catalyze the intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) to form 2-bromobenzofurans(thiophenes), providing excellent yields under mild conditions .
Molecular Structure Analysis
Mass spectroscopic studies have been conducted on compounds such as 2-bromobenzo[b]thiophene-3-carbaldehyde and 2-bromo-3-(dibromomethyl)benzo[b]thiophene. These studies discuss the possible mass decay schemes of the title compounds, which are crucial for understanding the molecular structure and fragmentation patterns of brominated thiophenes .
Chemical Reactions Analysis
The reactivity of 3-bromo-2-nitrobenzo[b]thiophene with amines has been explored, revealing a novel aromatic nucleophilic substitution with rearrangement. This reaction produces N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, N-substituted 2-amino-3-nitrobenzo[b]thiophenes, which have been structurally characterized using spectroscopic techniques. The mechanism of this reaction could be useful for the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be inferred from their biological evaluation. For instance, 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl thiophenes have been synthesized and evaluated for their antiproliferative activity, inhibition of tubulin polymerization, and cell cycle effects. The structure-activity relationships (SARs) of these compounds have been studied, with various substitutions on the aryl moiety affecting their biological activity. This suggests that the physical and chemical properties of these thiophene derivatives are closely related to their biological function . Furthermore, novel triazol derivatives containing a thiophene moiety have been synthesized and characterized, displaying antimicrobial activity against various bacterial and fungal strains, which indicates their potential as bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of thiophene derivatives, closely related to 2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, has been explored for their potential in various chemical applications. For example, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol was achieved by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines, indicating the adaptability of thiophene compounds in synthetic chemistry (Kaneria et al., 2016).
Antimicrobial Activities
- Thiophene-containing compounds, including those structurally similar to the compound , have shown promising antimicrobial properties. For instance, novel thiophene-containing compounds demonstrated remarkable activity against bacterial strains, particularly gram-negative bacteria like E. coli, as well as some fungi (Mabkhot et al., 2017).
Anticancer Properties
- Some thiophene derivatives have been synthesized with potential anticancer properties. For example, a study synthesized functionalized 3-(α-styryl)-benzo[b]thiophenes and evaluated their antiproliferative properties, finding that one compound exhibited submicromolar cytotoxic activity against certain cancer cell lines (Tréguier et al., 2014).
Novel Compounds and Structural Analysis
- Research into thiophene derivatives has led to the synthesis of new compounds and the exploration of their structural characteristics. Studies have reported the successful synthesis and detailed structural analysis of various thiophene-based compounds, which is crucial for understanding their potential applications (Kobayashi & Kuroda, 2014).
Antioxidant Activity
- Thiophene derivatives have also been studied for their antioxidant properties. For instance, new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes were prepared and their antioxidant properties evaluated using various methods, indicating the potential of these compounds in the field of antioxidative research (Queiroz et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOGHCPWMPDCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641934 | |
| Record name | (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-01-3 | |
| Record name | (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




